5-Cyclohexyl-3,3-dimethyl-1-[4-[2-(oxan-4-ylamino)ethylamino]phenyl]-2-oxo-1,4-benzodiazepine-8-carbonitrile
Overview
Description
DS08210767 is a highly potent, orally bioavailable antagonist of the parathyroid hormone receptor 1 (PTHR1) with an inhibitory concentration (IC50) of 90 nanomolar . This compound is primarily used in scientific research for its ability to modulate the activity of the parathyroid hormone receptor, which plays a crucial role in calcium homeostasis and bone metabolism .
Scientific Research Applications
DS08210767 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of parathyroid hormone receptor antagonists.
Biology: Employed in cellular and molecular biology studies to investigate the role of parathyroid hormone receptor in various physiological processes.
Medicine: Potential therapeutic applications in the treatment of diseases related to calcium homeostasis and bone metabolism, such as osteoporosis.
Industry: Utilized in the development of new drugs targeting the parathyroid hormone receptor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DS08210767 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product.
Industrial Production Methods
Industrial production of DS08210767 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the formation of by-products. Common techniques include the use of high-performance liquid chromatography (HPLC) for purification and the application of advanced analytical methods to monitor the reaction progress .
Chemical Reactions Analysis
Types of Reactions
DS08210767 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Mechanism of Action
DS08210767 exerts its effects by binding to the parathyroid hormone receptor 1, thereby inhibiting its activity. This inhibition disrupts the signaling pathways mediated by the receptor, leading to a decrease in calcium mobilization and bone resorption. The molecular targets include the receptor itself and downstream signaling molecules involved in calcium homeostasis .
Comparison with Similar Compounds
Similar Compounds
Resmetirom: A highly selective thyroid hormone receptor β agonist.
Liothyronine sodium: A synthetic form of the naturally occurring thyroid hormone triiodothyronine.
2-Thiouracil: A thiolated uracil derivative known for its anti-hyperthyroid activity
Uniqueness
DS08210767 is unique due to its high potency and oral bioavailability as a parathyroid hormone receptor 1 antagonist. Unlike other compounds that target different receptors or pathways, DS08210767 specifically inhibits the parathyroid hormone receptor, making it a valuable tool for studying calcium homeostasis and bone metabolism .
Properties
Molecular Formula |
C31H39N5O2 |
---|---|
Molecular Weight |
513.686 |
IUPAC Name |
5-cyclohexyl-3,3-dimethyl-1-[4-[2-(oxan-4-ylamino)ethylamino]phenyl]-2-oxo-1,4-benzodiazepine-8-carbonitrile |
InChI |
InChI=1S/C31H39N5O2/c1-31(2)30(37)36(26-11-9-24(10-12-26)33-16-17-34-25-14-18-38-19-15-25)28-20-22(21-32)8-13-27(28)29(35-31)23-6-4-3-5-7-23/h8-13,20,23,25,33-34H,3-7,14-19H2,1-2H3 |
InChI Key |
SOYFWNNFRLABJC-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)N(C2=C(C=CC(=C2)C#N)C(=N1)C3CCCCC3)C4=CC=C(C=C4)NCCNC5CCOCC5)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DS08210767; D-S08210767; DS 08210767 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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